![molecular formula C11H17NO2 B2791102 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone CAS No. 91459-09-5](/img/structure/B2791102.png)
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone, also known as HPPME, is a chemical compound that has shown potential in various scientific research applications. HPPME is a pyrrole derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of HPPME, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone involves the reaction of 1,2-dimethylpyrrole with 3-chloropropanol followed by oxidation of the resulting alcohol to form the target compound.
Starting Materials
1,2-dimethylpyrrole, 3-chloropropanol, Sodium hydroxide, Sodium hypochlorite, Acetic acid, Wate
Reaction
Step 1: 1,2-dimethylpyrrole is reacted with 3-chloropropanol in the presence of sodium hydroxide to form 1-[5-(3-chloropropyl)-1,2-dimethylpyrrol-3-yl]ethanone., Step 2: The resulting product from step 1 is then oxidized using sodium hypochlorite in the presence of acetic acid to form 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone., Step 3: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization.
Mécanisme D'action
The mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has been shown to have various biochemical and physiological effects, including but not limited to, reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to have minimal toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone in lab experiments is its ability to inhibit cancer cell growth, which makes it a potential candidate for anti-cancer drug development. Another advantage is its minimal toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research, including but not limited to, further elucidation of its mechanism of action, optimization of its therapeutic potential, and development of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone analogs with improved properties. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research may also lead to the development of novel anti-cancer drugs and anti-inflammatory agents.
Conclusion:
In conclusion, 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is a pyrrole derivative that has shown potential in various scientific research applications, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has been synthesized using a one-pot, three-step method and has minimal toxicity in animal models. Although the mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is not fully understood, studies suggest that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. There are several future directions for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research, which may lead to the development of novel anti-cancer drugs and anti-inflammatory agents.
Applications De Recherche Scientifique
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has shown potential in various scientific research applications, including but not limited to, anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. Studies have shown that 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has the ability to inhibit the growth of cancer cells in vitro and in vivo. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to reduce inflammation and oxidative stress in animal models.
Propriétés
IUPAC Name |
1-[5-(3-hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-11(9(2)14)7-10(12(8)3)5-4-6-13/h7,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHDPZJNTUHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CCCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone | |
CAS RN |
91459-09-5 |
Source


|
| Record name | 1-[5-(3-hydroxypropyl)-1,2-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

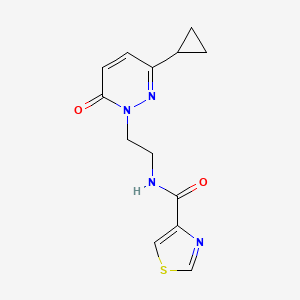
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)
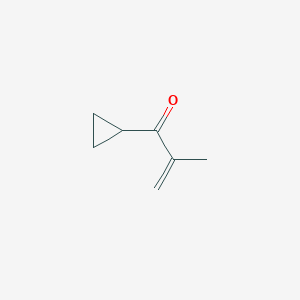
![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2791027.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)
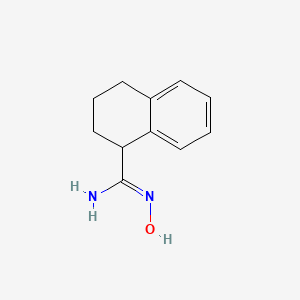
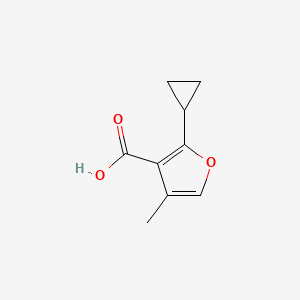
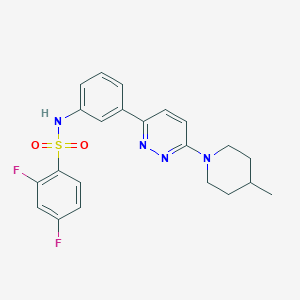
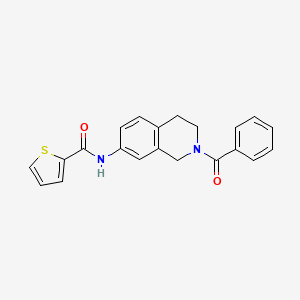
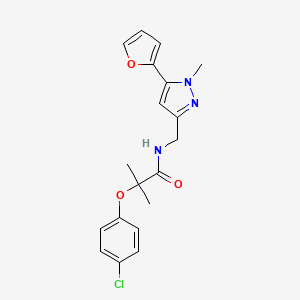
![Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2791040.png)
![benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2791041.png)
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2791042.png)